(3S)-3-乙基吡咯烷盐酸盐

描述

(3S)-3-ethylpyrrolidine hydrochloride is a chemical compound with the following properties:

- IUPAC Name : (S)-3-ethylpyrrolidine hydrochloride.

- Molecular Formula : C₆H₁₄ClN.

- Molecular Weight : 135.64 g/mol.

- Physical Form : It exists as an oil .

- Storage Temperature : It should be stored in a refrigerator .

- Purity : The compound is typically available with a purity of 97% 1.

Molecular Structure Analysis

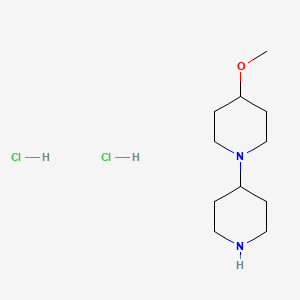

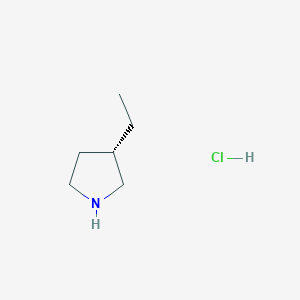

The molecular structure of (3S)-3-ethylpyrrolidine hydrochloride consists of a pyrrolidine ring with an ethyl group attached to the nitrogen atom. The hydrochloride salt forms due to protonation of the nitrogen atom by HCl.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitution, acid-base reactions, and cyclization reactions. Investigating its reactivity with different reagents and functional groups is essential for a comprehensive understanding.

Physical And Chemical Properties Analysis

- Solubility : Information on solubility in various solvents is crucial for practical applications.

- Melting Point and Boiling Point : Determining these values aids in understanding its stability and handling conditions.

- Spectroscopic Data : UV-Vis, IR, and NMR spectra provide insights into its functional groups and structural features.

科学研究应用

反应和机理

- 双-(β-氨基醚)的形成:一项研究展示了各种双-(β-氨基醚)的形成,包括 2,2'-双-(N-乙基-2-吡咯烷基甲基)醚,作为 3-氯-1-乙基哌啶在氢氧化钠水溶液中的反应产物。这项研究突出了此类转化涉及的反应机理和途径 (Hammer、McCarthy Ali 和 Weber,1973)。

结构研究

- 合成和结构分析:已经记录了与 3,4-二溴吡咯烷盐酸盐(在结构上类似于 (3S)-3-乙基吡咯烷盐酸盐)相关的化合物的合成和结构分析。这包括对晶体和分子结构的研究,提供了对这类化合物的构象方面的见解 (Bukowska-strzyzewska 等人,1980)。

合成技术

- 合成条件优化:对 (S)-3-羟基吡咯烷盐酸盐(与 (3S)-3-乙基吡咯烷盐酸盐密切相关)的合成研究提供了不同的还原剂、溶剂和反应条件对产率的影响的见解。这项研究为类似化合物的有效合成提供了有价值的信息 (李子成,2009)。

安全和危害

- Hazard Statements : (3S)-3-ethylpyrrolidine hydrochloride may pose risks to health. Common hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

- Precautionary Measures : Proper handling, protective equipment, and safe storage are essential to mitigate risks.

未来方向

Research avenues for (3S)-3-ethylpyrrolidine hydrochloride include:

- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

- Derivatives and Modifications : Explore structural modifications to enhance desired properties.

- Process Optimization : Optimize synthesis routes for scalability and efficiency.

Remember that this analysis is based on available information, and further studies are necessary to uncover additional details about this compound1.

属性

IUPAC Name |

(3S)-3-ethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRGUQNCCWBFNJ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-ethylpyrrolidine hydrochloride | |

CAS RN |

235094-03-8 | |

| Record name | Pyrrolidine, 3-ethyl-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235094-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。